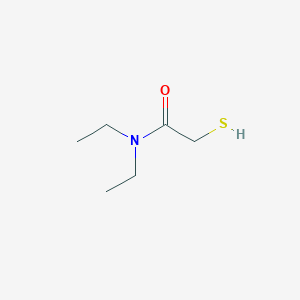

N,N-diethyl-2-sulfanylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c1-3-7(4-2)6(8)5-9/h9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXZOMWPESGFSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

996-86-1 | |

| Record name | N,N-diethyl-2-sulfanylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,n Diethyl 2 Sulfanylacetamide and Analogues

Direct Amidation Strategies for Thiolacetic Acid Derivatives

Direct amidation involves the reaction of a thiolacetic acid derivative with diethylamine (B46881) to form the target thioamide, N,N-diethyl-2-sulfanylacetamide. This approach is conceptually straightforward but can be influenced by the reactivity of the starting materials and the reaction conditions.

Conventional Amidation Protocols

Conventional amidation methods for the synthesis of thioamides from thioacids and amines often require activation of the thioacid. This can be achieved by converting the thioacid into a more reactive species, such as a thioacyl chloride or a thioanhydride. For instance, thiolacetic acid can be reacted with a chlorinating agent like thionyl chloride to form thioacetyl chloride. The subsequent reaction of this intermediate with diethylamine would yield this compound.

Another conventional approach involves the use of coupling reagents, similar to those employed in peptide synthesis. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the condensation of thiolacetic acid and diethylamine. These methods, while effective, often generate stoichiometric amounts of byproducts that need to be removed during purification.

| Reagent | Typical Solvent | General Temperature Range (°C) | Reported Yield Range (%) |

| Thionyl Chloride | Dichloromethane (B109758), Toluene | 0 - 25 | 60 - 85 |

| Dicyclohexylcarbodiimide (DCC) | Dichloromethane, Tetrahydrofuran | 0 - 25 | 50 - 80 |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Dichloromethane, Dimethylformamide | 0 - 25 | 55 - 85 |

Catalytic Amidation Approaches

To overcome the limitations of stoichiometric reagents, catalytic methods for amide bond formation have been developed and can be adapted for thioamide synthesis. Boronic acid catalysts, for example, have been shown to promote the direct amidation of carboxylic acids and could potentially be applied to thioacids. The mechanism is believed to involve the formation of a reactive acylboronate intermediate.

Furthermore, transition metal catalysts have been explored for amidation reactions. While less common for thioamides, certain ruthenium or iridium complexes could potentially catalyze the direct coupling of thiolacetic acid and diethylamine. These methods are advantageous due to their higher atom economy and milder reaction conditions. Recent advancements have also highlighted the use of visible-light-promoted photoredox catalysis for amide formation from potassium thioacids and amines, offering an environmentally friendly alternative. nih.gov

| Catalyst Type | Example Catalyst | Typical Solvent | General Temperature Range (°C) |

| Boronic Acid | Phenylboronic acid | Toluene, Xylene | 80 - 120 |

| Transition Metal | [Ru(p-cymene)Cl2]2 | Toluene, Dioxane | 100 - 150 |

| Photoredox | Ru(bpy)3Cl2 | Acetonitrile (B52724), Dimethylformamide | 25 - 40 |

Solvent-Free and Green Chemistry Synthetic Routes

In line with the principles of green chemistry, solvent-free and environmentally benign synthetic routes for thioamides have gained attention. One such approach involves the microwave-assisted synthesis, which can accelerate the reaction between a thioacid and an amine, often in the absence of a solvent or in a high-boiling, green solvent like polyethylene glycol (PEG).

Multi-component reactions, such as the Kindler thioamide synthesis, offer an atom-economical route. sigmaaldrich.com While the classical Kindler reaction involves an aldehyde, an amine, and elemental sulfur, variations starting from other precursors are conceivable. A water-mediated synthesis of thioamides has also been reported, which avoids the use of organic solvents and often proceeds without the need for a catalyst. sigmaaldrich.com These green methods are highly desirable for industrial applications due to reduced waste and energy consumption.

| Method | Conditions | Advantages |

| Microwave-assisted synthesis | Solvent-free or green solvent (e.g., PEG) | Rapid reaction times, improved yields |

| Multi-component reactions | One-pot synthesis from simple precursors | High atom economy, reduced workup |

| Water-mediated synthesis | Reaction in aqueous medium | Environmentally friendly, often catalyst-free |

Thiolation and S-Alkylation Reactions

An alternative and widely used strategy for the synthesis of this compound involves the introduction of the sulfanyl (B85325) group onto a pre-functionalized acetamide (B32628) backbone. This can be achieved through nucleophilic substitution or by S-alkylation of a thioamide precursor.

Introduction of Sulfanyl Moiety via Nucleophilic Substitution

This method typically starts with a 2-halo-N,N-diethylacetamide, most commonly 2-chloro-N,N-diethylacetamide, which is a commercially available reagent. sigmaaldrich.comsigmaaldrich.com The chlorine atom serves as a good leaving group for nucleophilic substitution by a sulfur-containing nucleophile.

Common sulfur sources include sodium hydrosulfide (B80085) (NaSH), potassium thioacetate (KSAc), or thiourea (B124793). The reaction of 2-chloro-N,N-diethylacetamide with sodium hydrosulfide in a polar aprotic solvent like dimethylformamide (DMF) or acetone directly yields this compound. If potassium thioacetate is used, an intermediate S-acetyl derivative is formed, which can then be deprotected under basic conditions to afford the desired thiol. The use of thiourea results in the formation of an isothiouronium salt, which upon hydrolysis, liberates the thiol.

| Sulfur Nucleophile | Typical Solvent | General Temperature Range (°C) | Reported Yield Range (%) for Analogous Reactions |

| Sodium Hydrosulfide (NaSH) | Dimethylformamide, Ethanol | 25 - 60 | 70 - 90 |

| Potassium Thioacetate (KSAc) | Acetone, Acetonitrile | 25 - 82 (reflux) | 80 - 95 (for the thioacetate) |

| Thiourea | Ethanol, Water | 50 - 100 | 60 - 85 (after hydrolysis) |

Precursor Synthesis for S-Alkylation of Acetamides

This subsection focuses on the synthesis of the necessary precursors for the S-alkylation route. The primary precursor is a thioamide that can be subsequently alkylated.

The synthesis of the key precursor, N,N-diethyl-2-chloroacetamide, is typically achieved through the acylation of diethylamine with chloroacetyl chloride. ijpsr.info This reaction is generally carried out in the presence of a base, such as triethylamine or an aqueous solution of sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct. The reaction is often performed at low temperatures to control its exothermicity.

| Reactant 1 | Reactant 2 | Base | Typical Solvent | General Temperature Range (°C) |

| Diethylamine | Chloroacetyl Chloride | Triethylamine, NaOH(aq) | Dichloromethane, Toluene, Water | 0 - 25 |

Once a suitable thioamide precursor is in hand, S-alkylation can be performed. For instance, if one were to synthesize an analogue where the sulfanyl group is substituted, thioacetamide (B46855) could be S-alkylated with a suitable diethylating agent like diethyl sulfate. wikipedia.orgnih.govsigmaaldrich.com This reaction would proceed via nucleophilic attack of the sulfur atom of the thioamide on the electrophilic ethyl group of diethyl sulfate. While this specific example does not directly yield this compound, it illustrates the general principle of S-alkylation in the synthesis of related thioether derivatives.

N-Alkylation and Acylation of S-Substituted Amine Precursors

A primary route to this compound involves the construction of the core amide structure from simpler building blocks. This typically begins with an amine that is subsequently diethylated and acylated.

The formation of the N,N-diethyl group is a critical step that can be achieved through several methods. One common approach is the direct N-alkylation of a primary amine with ethyl halides. wikipedia.orgstackexchange.com For instance, a primary amine precursor can be reacted with two equivalents of an ethyl halide, such as ethyl iodide or ethyl bromide. This reaction proceeds via nucleophilic aliphatic substitution. wikipedia.org To drive the reaction to completion and neutralize the hydrogen halide byproduct, a base is typically required. stackexchange.com

Alternatively, reductive amination offers a powerful method for preparing diethylamines. wikipedia.orgyoutube.com This process involves the reaction of a primary amine with an excess of acetaldehyde in the presence of a reducing agent. youtube.comlibretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). youtube.com An initial imine formation is followed by in-situ reduction to the secondary amine, which can then react again with another molecule of acetaldehyde to ultimately form the tertiary N,N-diethylamine. wikipedia.org

Once the diethylamine moiety is established, the next step is the acylation to form the acetamide backbone. The most direct method for this transformation is the reaction of diethylamine with chloroacetyl chloride. researchgate.net This reaction, often performed under Schotten-Baumann conditions, is a nucleophilic acyl substitution where the amine attacks the highly electrophilic carbonyl carbon of the acid chloride. organic-chemistry.orgwikipedia.orgjk-sci.com The reaction is typically carried out in a two-phase system consisting of an organic solvent (like dichloromethane) and water. wikipedia.org An aqueous base, such as sodium hydroxide, is used to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and thus allowing it to remain nucleophilic. organic-chemistry.orgwebsite-files.com

The product of this reaction is N,N-diethyl-2-chloroacetamide. To arrive at the final target compound, the chlorine atom must be substituted with a sulfanyl (-SH) group. This can be accomplished through a nucleophilic substitution reaction with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. The reaction of N,N-diethyl-2-chloroacetamide with NaSH directly displaces the chloride to yield this compound.

Multi-Step Synthesis Pathways and Optimizations

Two primary retrosynthetic pathways can be envisioned for the construction of this compound.

Pathway A: This pathway follows the sequence described above:

Start with a primary amine: e.g., ammonia or a protected amine.

Diethylation: Introduction of two ethyl groups via alkylation or reductive amination to form diethylamine.

Acylation: Reaction of diethylamine with chloroacetyl chloride to form N,N-diethyl-2-chloroacetamide.

Sulfanylation: Substitution of the chloride with a sulfanyl group using a reagent like NaSH.

Pathway B: This pathway alters the order of bond formation:

Start with chloroacetamide: Prepared by reacting chloroacetyl chloride with ammonia. orgsyn.org

Sulfanylation: Reaction of chloroacetamide with a sulfur nucleophile to form 2-sulfanylacetamide.

N,N-Diethylation: Alkylation of the 2-sulfanylacetamide with an ethylating agent. However, N-alkylation of primary amides can be challenging and may require strong bases like sodium hydride to deprotonate the amide first, making it sufficiently nucleophilic. stackexchange.comescholarship.org This route may also present challenges with selectivity, as the sulfur atom could also potentially be alkylated.

Given the higher reactivity of amines compared to amides in alkylation reactions, Pathway A is generally considered the more efficient and straightforward approach.

Optimizing the yield for the synthesis of this compound involves refining the conditions for each step, particularly the acylation (Schotten-Baumann reaction) and the final nucleophilic substitution.

For the acylation of diethylamine with chloroacetyl chloride, key parameters to optimize include the choice of base, solvent, temperature, and reaction time. cam.ac.uk The use of a biphasic system with an inorganic base is a green and cost-effective approach, though it can be complicated by hydrolysis of the acid chloride. cam.ac.uk Performing the reaction in a continuous flow system has been shown to suppress this undesired hydrolysis and improve yields compared to batch conditions. cam.ac.uk

Below is a representative data table illustrating the optimization of the acylation step, based on general principles for Schotten-Baumann reactions.

| Entry | Base | Solvent | Temperature (°C) | Yield of N,N-diethyl-2-chloroacetamide (%) |

|---|---|---|---|---|

| 1 | NaOH (aq) | Dichloromethane/Water | 0-5 | 85 |

| 2 | NaOH (aq) | Dichloromethane/Water | 25 | 78 |

| 3 | Pyridine | Dichloromethane | 0 | 90 |

| 4 | Triethylamine | Tetrahydrofuran | 0 | 88 |

For the final step—the conversion of the chloro-intermediate to the sulfanyl compound—optimization would focus on the choice of sulfur nucleophile, solvent, and temperature to maximize substitution and minimize side reactions.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Substitution Reactions

The presence of a nucleophilic sulfur atom and an electrophilic carbonyl carbon allows N,N-diethyl-2-sulfanylacetamide to participate in a variety of substitution reactions.

Reactivity at the Sulfur Atom

The sulfur atom in this compound is a potent nucleophile due to the lone pairs of electrons on the sulfur and the relatively weak S-H bond. This nucleophilicity is the basis for its most common reactions, particularly S-alkylation and S-acylation.

In the presence of a base, such as potassium tert-butoxide (KOtBu), the thiol proton is abstracted to form a highly nucleophilic thiolate anion. This anion readily reacts with various electrophiles. For instance, it has been used in condensation reactions to synthesize novel heteroaromatic compounds. In one example, this compound was reacted with an ynone trifluoroborate derivative in acetonitrile (B52724) and tert-butanol (B103910) to yield a thiophene-based product. whiterose.ac.uk This reaction highlights the sulfur atom's capacity to act as a nucleophile in carbon-sulfur bond formation.

Table 1: Representative Nucleophilic Substitution at the Sulfur Atom

| Reactant | Reagent(s) | Solvent(s) | Product Type | Yield | Reference |

|---|

Reactivity at the Carbonyl Carbon

The carbonyl carbon of the amide group is electrophilic, but it is significantly less reactive than the carbonyl carbon of ketones, aldehydes, or esters. This reduced reactivity is due to the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group, which creates a resonance structure that decreases the partial positive charge on the carbon.

Consequently, nucleophilic attack at the carbonyl carbon of this compound requires harsh reaction conditions, such as strong acid or base and high temperatures. These reactions typically lead to the cleavage of the amide bond, a process discussed in more detail under hydrolysis. Under standard conditions used for modifying the sulfur atom, the amide group generally remains intact, showcasing its stability.

Oxidation and Reduction Pathways of the Sulfanyl (B85325) Group

The sulfur atom in this compound exists in its lowest oxidation state (-2) and is susceptible to a range of oxidation and reduction reactions.

Formation of Sulfoxides and Sulfones

The sulfanyl group can be selectively oxidized to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. The choice of oxidizing agent and the control of reaction conditions are critical to achieving the desired product.

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). The reaction typically proceeds stepwise:

Sulfanyl to Sulfoxide: Mild oxidation, often with one equivalent of the oxidizing agent at low temperatures, yields the N,N-diethyl-2-(sulfinyl)acetamide.

Sulfoxide to Sulfone: Further oxidation with a stronger oxidizing agent or an excess of the reagent under more forcing conditions converts the sulfoxide into the N,N-diethyl-2-(sulfonyl)acetamide.

The specific conditions and yields for these transformations on this compound itself are not extensively detailed in readily available literature, but the pathways are well-established for analogous thioether and thiol compounds.

Reductive Cleavage Reactions

Reductive cleavage, or desulfurization, involves the complete removal of the sulfur atom from the molecule. A classic method for achieving this is through the use of Raney nickel (Raney Ni). This reaction involves the hydrogenolysis of the carbon-sulfur bond, replacing it with a carbon-hydrogen bond.

Applying this to this compound would be expected to yield N,N-diethylacetamide. This process is useful in synthetic sequences where the thiol group is used to facilitate a particular reaction and is subsequently removed.

Hydrolysis and Amide Bond Reactivity

The amide bond in this compound is robust but can be cleaved through hydrolysis under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and heat, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic. A subsequent attack by a water molecule leads to the formation of a tetrahedral intermediate, which then collapses to yield diethylamine (B46881) (as its ammonium (B1175870) salt) and 2-sulfanylacetic acid.

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH, KOH) and elevated temperatures, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This forms a tetrahedral intermediate that expels the diethylamide anion, which is a very strong base. This anion then deprotonates the initially formed 2-sulfanylacetic acid. The final products, after workup, are diethylamine and the corresponding salt of 2-sulfanylacetic acid.

Due to resonance stabilization, the conditions required for amide hydrolysis are significantly more forceful than those needed for the hydrolysis of esters. This stability allows for selective reactions at the sulfanyl group without affecting the amide linkage.

Cyclization and Rearrangement Reactions

The structure of this compound allows for the possibility of intramolecular cyclization reactions, particularly under conditions that activate the functional groups. For instance, intramolecular reactions involving the sulfur and amide functionalities could lead to the formation of heterocyclic systems. While specific studies on this compound are not prevalent, related mercaptoacetamide derivatives are known to undergo cyclization. researchgate.net

One potential cyclization pathway could involve the nucleophilic attack of the sulfur atom on the carbonyl carbon, which would be facilitated by activation of the carbonyl group (e.g., by protonation). This could lead to the formation of a five-membered ring system. Another possibility is the involvement of the amide nitrogen in a cyclization reaction, potentially after a rearrangement or in the presence of a suitable external reagent. For example, catalyst-free intramolecular oxidative cyclization has been observed in N-allylbenzamides, leading to oxazole (B20620) formation. nih.gov Brønsted acid-promoted intramolecular cyclization of o-(1-arylvinyl) acetophenone (B1666503) derivatives has also been reported to yield polysubstituted indenes. researchgate.net

Rearrangement reactions are also conceivable, potentially involving the migration of the sulfanylmethyl group. However, without specific experimental data, these remain theoretical possibilities based on the reactivity of analogous structures.

Chelation and Coordination Chemistry

The presence of multiple donor atoms (sulfur, oxygen, and nitrogen) in this compound makes it a potential ligand for metal ions. The coordination behavior of this molecule is expected to be influenced by the nature of the metal ion and the reaction conditions.

The sulfanylacetamide moiety possesses both hard (oxygen and nitrogen) and soft (sulfur) donor atoms, making it a potentially versatile ligand. The sulfur atom, being a soft donor, is expected to form strong bonds with soft metal ions such as Pd(II), Pt(II), and Hg(II). chemrxiv.org The carbonyl oxygen, a hard donor, would preferentially coordinate to hard metal ions like Fe(III), Cr(III), and the lanthanides. The amide nitrogen is generally a poor donor due to the delocalization of its lone pair of electrons into the carbonyl group.

The diethyl groups on the nitrogen atom introduce steric bulk, which can influence the coordination geometry and the stability of the resulting metal complexes. The flexibility of the ethyl chains allows for some conformational adjustments to accommodate the coordination requirements of different metal ions.

This compound can act as a monodentate, bidentate, or bridging ligand. In its monodentate mode, it would likely coordinate through the sulfur atom, which is the most nucleophilic site. Bidentate coordination could occur through the sulfur and carbonyl oxygen atoms, forming a five-membered chelate ring.

While crystal structures of metal complexes specifically with this compound are not widely reported, studies on related thioamide and thiourea (B124793) ligands provide valuable insights. For example, complexes of tertiary thioamides with various transition metals have been shown to coordinate through the sulfur atom. chemrxiv.org The geometry of the resulting complexes can vary, with tetrahedral, square planar, and octahedral arrangements being common. researchgate.netresearchgate.netrsc.orgnih.gov The following table summarizes the expected coordination modes and resulting geometries for complexes of this compound with various metal ions, based on studies of related ligands.

| Metal Ion | Expected Coordination Mode | Likely Geometry |

| Co(II) | Monodentate (S-donor) or Bidentate (S, O-donor) | Tetrahedral or Octahedral |

| Ni(II) | Monodentate (S-donor) or Bidentate (S, O-donor) | Square Planar or Octahedral |

| Cu(II) | Monodentate (S-donor) or Bidentate (S, O-donor) | Square Planar or Distorted Octahedral |

| Zn(II) | Monodentate (S-donor) or Bidentate (S, O-donor) | Tetrahedral |

| Pd(II) | Monodentate (S-donor) or Bidentate (S, O-donor) | Square Planar |

| Pt(II) | Monodentate (S-donor) or Bidentate (S, O-donor) | Square Planar |

Metal complexes containing sulfur-based ligands are of significant interest in catalysis. nih.govmdpi.comgrafiati.com The electronic properties of the metal center can be tuned by the coordinated ligand, thereby influencing its catalytic activity. The sulfur atom in the sulfanylacetamide ligand can play a crucial role in stabilizing different oxidation states of the metal during a catalytic cycle.

While specific catalytic applications of this compound complexes are not well-documented, complexes of related thioamide and thiolate ligands have shown activity in various transformations. For instance, transition metal thiolate complexes have been demonstrated to be effective catalysts for the hydroboration and hydrosilylation of carbon-heteroatom bonds. nih.gov The hemilability of sulfur-containing ligands, where the sulfur atom can reversibly bind and unbind from the metal center, can be a key feature in facilitating catalytic reactions by creating a vacant coordination site for substrate binding. mdpi.com

Furthermore, the formation of metal-sulfur bonds can influence the reactivity of the ligand itself, potentially facilitating reactions such as C-H activation or other functional group transformations. chemrxiv.org The development of catalysts based on this compound and similar ligands remains an active area of research with potential applications in organic synthesis.

Molecular and Biochemical Interaction Studies Pre Clinical Focus

Elucidation of Molecular Recognition Mechanisms

Comprehensive searches of scientific databases and literature have revealed a significant gap in the understanding of the molecular recognition mechanisms of N,N-diethyl-2-sulfanylacetamide. Currently, there is no published research available that specifically details the protein-ligand binding affinities or the receptor modulation effects of this compound.

Protein-Ligand Binding Affinity Analyses (In Vitro)

No in vitro studies detailing the protein-ligand binding affinity of this compound have been identified in the public domain. Consequently, there is no data available to quantify its binding to specific protein targets.

To illustrate the type of data that would be generated from such analyses, a template for a data table is provided below.

Table 1: Illustrative Template for Protein-Ligand Binding Affinity Data

| Protein Target | Binding Affinity (Kd) | Assay Method |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Receptor Modulation Studies (Excluding Cellular/Organismal Outcomes)

There is a lack of research on the direct modulatory effects of this compound on various receptors. Studies that would elucidate its potential as an agonist, antagonist, or allosteric modulator are currently absent from the scientific literature.

Enzymatic Activity Modulation

In-depth investigation into the scientific literature indicates that the modulatory effects of this compound on specific enzymatic activities have not been characterized.

Inhibition Kinetics of Specific Enzymes (e.g., Acetylcholinesterase, Butyrylcholinesterase, Lipoxygenase, Tubercular Acetohydroxy Acid Synthase)

There are no available studies that report the inhibition kinetics of this compound against key enzymes such as acetylcholinesterase, butyrylcholinesterase, lipoxygenase, or tubercular acetohydroxy acid synthase. Therefore, parameters such as IC50 values and the type of inhibition (e.g., competitive, non-competitive) remain unknown.

For illustrative purposes, a template for presenting such kinetic data is shown below.

Table 2: Illustrative Template for Enzyme Inhibition Kinetic Data

| Enzyme | IC50 | Ki | Type of Inhibition |

|---|---|---|---|

| Acetylcholinesterase | Data Not Available | Data Not Available | Data Not Available |

| Butyrylcholinesterase | Data Not Available | Data Not Available | Data Not Available |

| Lipoxygenase | Data Not Available | Data Not Available | Data Not Available |

Allosteric Modulation and Active Site Interactions

No research has been published detailing the potential allosteric modulation effects or the specific interactions of this compound with the active sites of any enzymes. Molecular modeling and structural biology studies that could provide insight into these mechanisms have not been reported.

Characterization of Enzyme-Inhibitor Complexes

Consistent with the lack of inhibition data, there are no reports on the formation or characterization of enzyme-inhibitor complexes involving this compound. Techniques such as X-ray crystallography or cryo-electron microscopy have not been used to visualize the binding of this compound to any enzyme.

Interaction with Nucleic Acids and DNA Repair Enzymes

A critical aspect of understanding a compound's potential biological effects is its interaction with genetic material and the cellular machinery that maintains genomic integrity.

DNA Binding Properties

There is currently no available research that specifically investigates the DNA binding properties of this compound. Studies on other, structurally different, thioamide and thiourea (B124793) derivatives have shown that this class of compounds can interact with DNA through various modes, including intercalation and groove binding. nih.govmdpi.comresearchgate.net However, without direct experimental data for this compound, its ability to bind to DNA and the nature of any such potential interactions remain unknown.

Modulation of DNA Repair Pathways (e.g., SNM1A)

The modulation of DNA repair pathways is a key area of interest in drug discovery. The nuclease SNM1A, in particular, is a target for inhibitors that could potentially enhance the efficacy of DNA-damaging chemotherapies. nih.gov While there are active research efforts to identify small molecule inhibitors of SNM1A, there is no published evidence to suggest that this compound has been screened for or identified as a modulator of SNM1A or any other DNA repair pathway. The general principle of targeting DNA repair enzymes with small molecules is well-established, but specific data for this compound is absent. rsc.org

Cellular Pathway Interference (In Vitro, Non-Mammalian Models)

Investigating how a compound affects cellular signaling and response mechanisms, particularly in simpler, non-mammalian model systems, can provide foundational insights into its mode of action.

Investigations into Signal Transduction Pathways

No studies were found that have examined the effects of this compound on any specific signal transduction pathways in in vitro, non-mammalian models. Such studies are crucial for identifying the molecular targets and cellular cascades affected by a compound.

Cellular Response Mechanisms

Similarly, there is a lack of data on the specific cellular response mechanisms to this compound, excluding general endpoints like cell viability or proliferation. Understanding more nuanced responses, such as the activation of stress pathways or changes in metabolic function, is essential for a complete pre-clinical profile.

Structure-Activity Relationship (SAR) Studies in Molecular Recognition

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a compound's chemical structure relates to its biological activity. The thioamide group, a key feature of this compound, is known to influence molecular recognition due to its unique geometric and electronic properties compared to an amide bond. nih.govnih.gov SAR studies on other thioamide-containing molecules have explored how modifications to the core structure impact their interaction with biological targets. nih.govacs.org However, no specific SAR studies focused on this compound or its close analogs in the context of molecular recognition have been published.

Impact of N,N-Diethyl Substitution on Molecular Interactions

The N,N-diethyl substitution on the acetamide (B32628) moiety of this compound plays a pivotal role in defining its molecular interaction profile. The presence of two ethyl groups on the nitrogen atom introduces significant steric bulk and alters the electronic properties of the amide group, which in turn influences its ability to form non-covalent interactions, particularly hydrogen bonds.

The ethyl groups, being larger than methyl groups, can create steric hindrance that may affect the approach of interacting molecules. This steric effect can influence the geometry and strength of hydrogen bonds formed with the carbonyl oxygen. Studies on related N,N-dialkylamides have shown that as the bulk of the alkyl group increases, the stability of hydrogen-bonded complexes can be affected. researchgate.net For instance, in a study comparing N,N-dimethylacetamide (DMA) and N,N-diethylacetamide (DEA), it was observed that the equilibrium constant for hydrogen bond formation with thioacetamide (B46855) decreased as the alkyl group became bulkier. researchgate.net This suggests that the N,N-diethyl substitution in this compound could similarly modulate its hydrogen bonding capabilities.

Furthermore, the electron-donating nature of the ethyl groups influences the electron density on the carbonyl oxygen. This inductive effect can enhance the proton affinity of the oxygen atom, making it a stronger hydrogen bond acceptor compared to unsubstituted or less substituted amides. researchgate.net The interplay between this electronic enhancement and the steric hindrance from the diethyl groups is a critical determinant of the compound's interaction landscape. The orientation of the diethyl groups can also create a specific hydrophobic microenvironment around the amide bond, favoring interactions with nonpolar residues in a protein binding pocket.

The following table, adapted from studies on similar N,N-dialkylacetamides interacting with thioacetamide, illustrates the influence of N-alkyl substitution on hydrogen bonding thermodynamics.

Table 1: Thermodynamic Parameters for 1:1 Hydrogen-Bonded Complex Formation of N,N-Dialkylacetamides with Thioacetamide

| N,N-Dialkylacetamide | Standard Enthalpy Change (ΔH°) (kJ/mol) | Equilibrium Constant (K) at 298 K (M⁻¹) |

|---|---|---|

| N,N-Dimethylacetamide (DMA) | -18.9 | 65 |

Data adapted from a study on N,N-dialkylamides and their interaction with thioacetamide. researchgate.net

Influence of the Sulfanylacetamide Scaffold on Binding

The sulfanylacetamide scaffold forms the core structure of this compound and is a crucial element in its interaction with biological targets. A scaffold in medicinal chemistry refers to the core molecular framework that positions the key functional groups in a specific three-dimensional orientation for optimal interaction with a receptor. nih.gov The sulfanylacetamide scaffold presents several key features that can contribute to binding affinity and selectivity.

The thioether linkage (-S-) in the sulfanyl (B85325) group introduces a flexible and polarizable element. Unlike the more rigid bonds found in some other scaffolds, the C-S-C bond angle and dihedral angles can adopt various conformations, allowing the molecule to adapt to the topology of a binding site. The sulfur atom itself can participate in various non-covalent interactions, including hydrophobic interactions and, under certain conditions, non-classical hydrogen bonds with appropriate donors.

The concept of a "privileged scaffold" is relevant here, where a particular core structure is found in ligands for multiple, unrelated biological targets. While there is extensive research on sulfonamide scaffolds in drug discovery, the sulfanylacetamide scaffold represents a distinct chemical entity with its own unique interaction profile. researchgate.netnih.govnih.govresearchgate.net

Rational Design of Derivatives for Enhanced Selectivity

The rational design of derivatives of this compound can be approached by systematically modifying its structure to optimize interactions with a specific biological target and enhance selectivity. This process involves considering the structure-activity relationships (SAR) and leveraging computational and synthetic chemistry techniques.

One key strategy is the modification of the substituents on the sulfur atom. Introducing different chemical groups at this position can profoundly alter the molecule's steric, electronic, and hydrophobic properties. For example, attaching aromatic or heteroaromatic rings to the sulfur could introduce potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a binding pocket. The introduction of electron-withdrawing or electron-donating groups on these rings can further fine-tune the electronic properties of the entire molecule, influencing its binding affinity and pharmacokinetic profile. nih.gov

Another avenue for derivatization involves altering the N,N-diethyl groups. While these groups contribute to the molecule's properties, replacing them with other alkyl or cyclic substituents could improve target engagement. For instance, incorporating the nitrogen atom into a cyclic system, such as a pyrrolidine (B122466) or piperidine (B6355638) ring, would restrict the conformational flexibility of the side chain, which could lead to a more favorable entropic contribution to binding and enhanced selectivity.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be invaluable in the rational design process. By creating a model of the target binding site, potential derivatives can be virtually screened to predict their binding modes and affinities. This in silico approach allows for the prioritization of a smaller, more promising set of derivatives for chemical synthesis and biological evaluation, accelerating the discovery of compounds with enhanced selectivity. The goal is to identify modifications that increase favorable interactions with the desired target while minimizing interactions with off-target proteins.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,N-Dimethylacetamide (DMA) |

| N,N-Diethylacetamide (DEA) |

| Thioacetamide |

| Phenylalanine |

| Tyrosine |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations can predict molecular geometries, energies of different conformations, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is employed to predict the geometries and energies of different conformers of a molecule.

While direct DFT studies on N,N-diethyl-2-sulfanylacetamide are not extensively available in the reviewed literature, research on structurally related N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides provides valuable insights. A study utilized DFT calculations at the B3LYP/6-311++G(d,p) level to investigate the conformational preferences of these related compounds. The calculations indicated the existence of two main stable conformation pairs in the gas phase: gauche (anti; syn) and cis (anti; syn). For most of the studied derivatives, the gauche conformer was found to be the most stable.

The Natural Bond Orbital (NBO) analysis, a feature of DFT studies, revealed the stabilizing interactions within these conformers. For instance, the gauche conformation was stabilized by specific orbital interactions, such as those between the lone pair of the sulfur atom and the antibonding orbitals of the carbonyl group (LPS→π*C=O). Conversely, the cis conformer was stabilized by other interactions, including through-bond coupling. These computational findings are crucial for understanding the forces that dictate the three-dimensional structure of such molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The set of all possible conformations and their corresponding potential energies constitutes the molecule's potential energy surface or energy landscape. researchgate.net Understanding the energy landscape is key to identifying the most stable, low-energy conformations that a molecule is likely to adopt. researchgate.net

For the related N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, computational studies have mapped out parts of their energy landscapes. nih.gov These studies have shown that the relative stability of the cis and gauche conformers can be influenced by the solvent environment. nih.gov The use of a Polarisable Continuum Model (PCM) in calculations demonstrated that an increase in solvent polarity leads to a progressive increase in the population of the more polar cis conformer relative to the gauche conformer. nih.gov This interplay between conformation and solvent polarity is a critical aspect of the molecule's behavior in different environments.

The energy landscape of a molecule is not static; it can be influenced by interactions with other molecules, such as a biological target. researchgate.net Binding to a receptor can shift the conformational equilibrium, favoring a conformation that might be less populated in its free state but is optimal for binding. researchgate.net

Table 1: Summary of Conformational Analysis Findings for N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides

| Computational Method | Key Findings | Reference |

|---|---|---|

| DFT (B3LYP/6-311++G(d,p)) | Existence of two stable conformers: gauche (most stable in gas phase) and cis. | nih.gov |

| NBO Analysis | gauche conformer stabilized by LPS→π*C=O interactions. | nih.gov |

| PCM Calculations | Increasing solvent polarity increases the population of the cis conformer. | nih.gov |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a larger molecule, typically a protein receptor. These methods are instrumental in drug discovery for predicting binding modes and estimating binding affinities. While specific studies on this compound were not identified in the search, the general principles of these techniques are well-established.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field. nih.gov

The prediction of a binding mode is crucial as it reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.com For a molecule like this compound, the thiol (-SH) group, the amide carbonyl group (C=O), and the diethylamino group could all participate in key interactions with a target protein. The thiol group, for instance, is known to interact with metal ions in metalloenzymes or form hydrogen bonds. nih.gov

In a typical molecular docking workflow, the three-dimensional structures of the ligand and the target protein are required. The ligand's structure can be generated and optimized using quantum chemical methods. The protein's structure is often obtained from experimental sources like the Protein Data Bank (PDB). The docking algorithm then places the ligand into the binding site and a scoring function ranks the different poses. nih.gov

The scoring function in a docking program provides an estimate of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov Lower binding energy values generally indicate a more stable ligand-receptor complex and thus a higher predicted binding affinity. nih.gov

These binding affinity predictions are valuable for virtual screening, where large libraries of compounds can be computationally screened against a target to identify potential hits. While these scores provide a useful ranking, they are approximations. More accurate methods, such as molecular dynamics (MD) simulations followed by free energy calculations (e.g., MM/PBSA or MM/GBSA), can be used to refine the binding affinity predictions for the most promising candidates from docking.

Table 2: General Steps in Molecular Docking and Binding Affinity Assessment

| Step | Description |

|---|---|

| 1. Preparation of Receptor and Ligand | Obtain 3D structures; prepare the protein by adding hydrogens, assigning charges, etc.; generate low-energy conformer of the ligand. |

| 2. Docking | Place the ligand in the binding site of the receptor using a docking algorithm. |

| 3. Scoring and Ranking | Evaluate the different ligand poses using a scoring function to predict binding affinity and rank the poses. |

| 4. Analysis of Binding Mode | Visualize the top-ranked pose to identify key intermolecular interactions between the ligand and the receptor. |

| 5. (Optional) Refinement | Use more computationally intensive methods like MD simulations to refine the binding mode and affinity prediction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Pre-Clinical)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.gov In pre-clinical research, QSAR models are used to predict the activity of new, unsynthesized compounds, thereby guiding the selection of candidates for synthesis and testing. researchgate.net

A QSAR model is developed based on a training set of compounds for which the biological activity (e.g., IC50 value) has been experimentally determined. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as hydrophobicity (logP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular weight, shape indices).

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net

For a compound like this compound, a QSAR study would typically involve synthesizing and testing a series of derivatives with variations at different positions of the molecule. The resulting data would then be used to build a model. For example, a hypothetical QSAR equation might look like:

log(1/IC50) = c0 + c1logP + c2σ + c3*Es

Where:

log(1/IC50) is the biological activity.

logP represents the hydrophobicity.

σ is Hammett's electronic parameter.

Es is Taft's steric parameter.

c0, c1, c2, and c3 are coefficients determined by the regression analysis.

The predictive power of a QSAR model is assessed through rigorous validation, typically involving an external test set of compounds that were not used in the model development. A validated QSAR model can then be used to predict the activity of new chemical entities, prioritizing the synthesis of compounds with the highest predicted potency. No specific QSAR models for this compound were found in the performed searches.

Predictive Models for Molecular Interactions

Predictive modeling of molecular interactions is a cornerstone of computational chemistry, providing insights into how a molecule will behave in various chemical and biological environments. For a compound like this compound, this would typically involve the use of molecular mechanics force fields and quantum mechanical calculations.

Researchers could employ methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling to predict biological activity. These models rely on calculating a range of molecular descriptors. For this compound, these descriptors would quantify its physicochemical properties.

Table 1: Illustrative Molecular Descriptors for Computational Modeling

| Descriptor Category | Potential Descriptors for this compound |

| Topological | Molecular Weight, Atom Count, Rotatable Bond Count |

| Electronic | Dipole Moment, Partial Charges on Atoms (N, S, O) |

| Steric/3D | Molecular Surface Area, Molecular Volume |

| Lipophilicity | LogP (Partition Coefficient) |

These descriptors would be used to build models correlating the structure of this compound with potential biological targets or physical properties. However, without experimental data for this specific compound, any such model would be purely speculative.

Computational Design of Novel Analogues

The computational design of novel analogues is a powerful strategy in drug discovery and materials science. ku.dk This process typically involves identifying a lead compound, such as this compound, and then systematically modifying its structure in silico to improve desired properties. Techniques like free energy perturbation (FEP) and virtual screening are often employed.

For this compound, novel analogues could be designed by:

Modifying the N,N-diethyl groups: Replacing them with other alkyl or cyclic substituents to alter solubility and steric bulk.

Substituting the acetyl group: Introducing different functional groups to change electronic properties and hydrogen bonding capabilities.

Altering the sulfanyl (B85325) group: Although the thioamide group is a key feature, modifications could be explored to fine-tune reactivity.

Each designed analogue would then be computationally evaluated for properties like binding affinity to a target receptor, metabolic stability, and toxicity.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers powerful tools to map out the intricate details of chemical reactions at the molecular level. For a thioamide like this compound, this could involve studying its synthesis, degradation, or metabolic pathways.

Transition State Analysis

A critical aspect of understanding a reaction mechanism is the characterization of its transition state—the highest energy point along the reaction coordinate. researchgate.netacs.org Computational methods, particularly Density Functional Theory (DFT), are adept at locating and analyzing the geometry and energy of transition states.

For a hypothetical reaction involving this compound, such as its hydrolysis, a computational study would aim to:

Model the reactants (this compound and water).

Propose a reaction pathway.

Calculate the structure and energy of the transition state.

Determine the activation energy, which governs the reaction rate.

Table 2: Hypothetical Transition State Analysis Data for a Reaction of this compound

| Parameter | Hypothetical Value | Significance |

| Activation Energy (kcal/mol) | Data Not Available | Determines the kinetic feasibility of the reaction. |

| Key Bond Distances in TS (Å) | Data Not Available | Reveals which bonds are breaking and forming. |

| Imaginary Frequency (cm⁻¹) | Data Not Available | Confirms the calculated structure is a true transition state. |

The absence of such published data for this compound underscores the unexplored nature of its reactivity from a computational standpoint.

Reaction Pathway Mapping

Beyond identifying the transition state, computational chemists can map the entire reaction pathway, including any intermediates and alternative routes. This provides a comprehensive understanding of the reaction mechanism. For this compound, this could be applied to understand its formation from starting materials or its metabolism in a biological system.

Reaction pathway mapping involves calculating the potential energy surface of the reaction. This surface illustrates the energy of the system as a function of the geometric changes that occur as reactants are converted to products. By identifying the lowest energy path on this surface, the most likely reaction mechanism can be determined.

Applications in Pre Clinical Medicinal Chemistry and Materials Science

Role as a Privileged Scaffold or Building Block in Drug Discovery

N,N-diethyl-2-sulfanylacetamide serves as a "privileged scaffold," a molecular framework that can be systematically modified to interact with various biological targets. nih.govnih.gov This approach facilitates the discovery of new, biologically useful structures. The core structure of this compound, with its reactive sulfanyl (B85325) group and modifiable diethylamide moiety, provides a foundation for creating diverse chemical libraries. These libraries can then be screened to identify lead compounds for drug development programs.

Design Principles for Lead Compounds

The design of lead compounds based on the this compound scaffold involves key structure-activity relationship (SAR) principles. nih.govnih.gov The sulfanylacetamide core offers multiple points for chemical modification, allowing for the fine-tuning of a compound's physicochemical and pharmacological properties. Key design considerations include:

Modification of the Sulfanyl Group: The sulfur atom can be derivatized to introduce various functional groups, influencing the compound's polarity, hydrogen bonding capacity, and interaction with specific amino acid residues in a target protein.

Alteration of the Diethylamide Moiety: The ethyl groups on the amide nitrogen can be replaced with other alkyl or aryl substituents to explore the steric and electronic requirements of the binding pocket.

Introduction of Additional Functional Groups: The carbon backbone can be functionalized to introduce pharmacophoric elements that enhance target affinity and selectivity.

The following table summarizes the design principles and their expected impact on lead compound properties:

| Design Principle | Expected Impact on Properties |

| Derivatization of the sulfanyl group | Modulation of polarity, hydrogen bonding, and target interaction |

| Alteration of the diethylamide moiety | Exploration of steric and electronic requirements of the binding site |

| Introduction of functional groups on the backbone | Enhancement of target affinity and selectivity |

Scaffold Derivatization for Target Specificity

Systematic derivatization of the this compound scaffold is a key strategy for achieving target specificity. By synthesizing and screening a library of analogs, researchers can identify compounds with high affinity for a desired biological target while minimizing off-target effects. researchgate.netnih.govrsc.org For example, a series of N,N-diethyl-3-substituted-2-(4-methylphenylsulfonamido)alkanamides were synthesized and showed varying levels of antibacterial activity, with N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide being the most active against Escherichia coli and Staphylococcus aureus. researchgate.net This highlights how modifications to the core structure can significantly impact biological activity and selectivity.

Development of Chemical Probes for Biological Systems

The this compound scaffold can be adapted to create chemical probes for studying biological systems. nih.govnih.gov These probes are valuable tools for identifying and characterizing new drug targets. The reactive thiol group makes this scaffold particularly suitable for developing probes that can covalently label specific proteins or enzymes. For instance, the core structure can be attached to a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, to enable visualization and isolation of the target protein. The development of such probes is crucial for understanding the complex biological pathways involved in disease.

Potential in Catalysis and Organometallic Chemistry

Beyond its applications in medicinal chemistry, the this compound structure holds promise in the fields of catalysis and organometallic chemistry. researchgate.net The presence of both sulfur and nitrogen atoms makes it an effective ligand for coordinating with transition metals.

Ligand Design for Transition Metal Catalysis

The this compound moiety can be incorporated into more complex ligand architectures for transition metal catalysis. rsc.orgnih.gov The sulfur and amide functionalities can act as a bidentate ligand, binding to a metal center and influencing its catalytic activity. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the amide nitrogen and the carbon backbone. This allows for the rational design of catalysts for a wide range of organic transformations.

Synthesis of Organometallic Complexes

This compound and its derivatives can be used to synthesize novel organometallic complexes. researchgate.netumich.eduarchive.org The coordination of the thioamide group to a metal center can lead to complexes with interesting structural and electronic properties. These complexes may find applications in various areas, including materials science and as precursors for the synthesis of other organometallic compounds. Research in this area focuses on exploring the coordination chemistry of this ligand with different transition metals and characterizing the resulting complexes.

Advanced Materials Science Applications

Development of Materials with Specific Electronic Properties

There is no available research on the use of this compound in the development of materials with specific electronic properties.

Optical Property Modulation

There is no available research on the use of this compound for optical property modulation in materials.

Advanced Analytical Methodologies for Characterization of Complex Systems

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods are fundamental to verifying the covalent structure of newly synthesized molecules like N,N-diethyl-2-sulfanylacetamide. By probing the interactions of the molecule with electromagnetic radiation, techniques such as NMR, mass spectrometry, and vibrational spectroscopy provide detailed information about the atomic arrangement and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic compounds in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides primary information about the chemical environment of magnetically active nuclei, advanced two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and revealing the complete bonding framework of this compound.

In the ¹H NMR spectrum, one would expect to see signals corresponding to the ethyl groups (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the methylene (B1212753) protons adjacent to the carbonyl group (-C(=O)CH₂-), and a broad singlet for the thiol proton (-SH). The chemical shifts of the ethyl groups can be affected by hindered rotation around the amide C-N bond, sometimes resulting in separate signals for each proton even at room temperature. researchgate.net For related N,N-diethylamide derivatives, the methylene protons of the ethyl groups appear at distinct chemical shifts, indicating they are in different chemical environments relative to the bulk of the molecule. researchgate.net

2D NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl groups. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are critical for assigning the carbon signals by correlating them to their directly attached protons (HSQC) or protons that are two to three bonds away (HMBC). This would definitively link the carbonyl carbon to the adjacent methylene protons and the ethyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| CH₃ CH₂-N | ~1.1-1.2 (triplet) | ~13-15 |

| CH₃CH₂ -N | ~3.2-3.4 (quartet) | ~40-43 |

| O=C-CH₂ -SH | ~3.3 (singlet) | ~30-35 |

| C =O | - | ~170-172 |

| CH₂-S H | ~1.5-2.0 (broad singlet) | - |

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound and for monitoring its formation during a reaction. HRMS provides a highly accurate mass measurement of the parent molecular ion, allowing for the calculation of a unique elemental formula. For this compound (C₆H₁₃NOS), the expected exact mass would be calculated and compared against the experimental value, with a match within a few parts per million (ppm) confirming the composition.

In addition to the molecular ion, mass spectrometry reveals fragmentation patterns that offer further structural confirmation. For this compound, characteristic fragments would likely include the loss of the thiol group (-SH), cleavage of the ethyl groups, and fragmentation around the amide bond. These patterns can be compared to those of known N,N-diethylamide structures to support the identification. nih.govnih.gov The technique is sensitive enough to detect reactants, intermediates, and the final product in a reaction mixture, making it an excellent tool for real-time reaction monitoring. researchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nih.gov For this compound, these methods are crucial for identifying the key amide and thiol functionalities.

In the IR spectrum, a strong absorption band corresponding to the C=O stretch of the tertiary amide is expected in the region of 1630-1680 cm⁻¹. researchgate.netscialert.net The C-N stretching vibration of the amide would appear around 1250-1350 cm⁻¹. A key, though often weak, absorption for the S-H stretching vibration of the thiol group would be anticipated in the 2550-2600 cm⁻¹ region. The absence of N-H stretching bands (typically ~3300 cm⁻¹) would confirm the tertiary nature of the amide. rsc.org

Raman spectroscopy would complement this by providing strong signals for the non-polar S-H and C-S bonds, which are often weak in IR spectra.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| C-H (Alkyl) | Stretch | 2850-2960 | researchgate.net |

| S-H (Thiol) | Stretch | 2550-2600 | General |

| C=O (Amide I) | Stretch | 1630-1680 | researchgate.netscialert.net |

| C-N (Amide) | Stretch | 1250-1350 | General |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and impurities, thereby allowing for its purification and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. sielc.com

A typical HPLC method for a moderately polar compound like this compound would employ a reverse-phase column (e.g., C18). The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with the gradient adjusted to achieve optimal separation. sielc.com For applications compatible with mass spectrometry, a volatile acid like formic acid would be used as a modifier instead of phosphoric acid. sielc.com Detection is commonly achieved using a UV-Vis detector, monitoring at a wavelength where the amide chromophore absorbs (~200-220 nm). By analyzing samples over the course of a synthesis, HPLC can effectively monitor the consumption of reactants and the formation of the product. For preparative purposes, this method can be scaled up to isolate larger quantities of the pure compound. sielc.com Additionally, column chromatography is a standard technique for purification following synthesis. researchgate.netscialert.net

X-ray Crystallography for Solid-State Structure Determination (for complexes or derivatives)

While this compound itself may be an oil or low-melting solid, its structure in the solid state can be definitively determined by single-crystal X-ray crystallography if a suitable crystalline derivative or complex can be formed. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's three-dimensional conformation and intermolecular interactions in the crystal lattice.

For instance, the thiol group could be coordinated to a metal center to form a crystalline complex. Analysis of such a crystal would confirm the core structure of the this compound ligand. In studies of related crystalline sulfonamides, powder X-ray diffraction (PXRD) has been used to confirm the bulk phase purity of a synthesized sample by comparing its experimental diffraction pattern to one simulated from single-crystal data. rsc.org This ensures that the structure determined from a single crystal is representative of the bulk material.

Microcalorimetry for Interaction Thermodynamics (e.g., ITC)

Isothermal Titration Calorimetry (ITC) is a powerful microcalorimetry technique used to directly measure the heat changes that occur during a binding event. This allows for the complete thermodynamic characterization of the interaction between this compound and a binding partner, such as a metal ion, protein, or other macromolecule.

In a typical ITC experiment, a solution of this compound would be titrated into a solution of its binding partner in the calorimeter's sample cell. Each injection triggers a heat change (either exothermic or endothermic) that is precisely measured. The resulting data can be analyzed to determine the binding affinity (Kₐ), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can also be calculated. This provides a complete thermodynamic profile of the binding interaction, offering deep insights into the nature of the forces driving the association. For example, ITC could be used to study the interaction of the thiol group with a specific protein's active site, quantifying the strength and thermodynamic drivers of the binding.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N,N-diethyl-2-phenylacetamide |

| N,N-diethylacetamide |

| N,N-diethyl substituted p-tolylsulfonamides |

| 2-chloro-N,N-diethylacetamide |

| Acetonitrile |

| Methanol |

| Formic Acid |

Environmental and Biochemical Fate Non Pharmacological

Biotransformation and Biodegradation Studies (in environmental systems)

Direct studies on the biotransformation and biodegradation of N,N-diethyl-2-sulfanylacetamide in environmental systems are not extensively documented in publicly available research. However, the environmental behavior of the structurally related fungicide thifluzamide (B1681302), which contains an amide linkage, offers valuable insights into the potential metabolic pathways of sulfanylacetamides in the environment.

The microbial metabolism of fungicides containing sulfanylacetamide-like structures, such as thifluzamide, has been the subject of environmental research. Thifluzamide is known to be a systemic fungicide with protective and curative actions, and its persistence and degradation are influenced by microbial activity in soil and water. peptechbio.com Studies on thifluzamide show that it can be degraded by soil microorganisms, although it can also persist under certain conditions. researchgate.netnih.gov For instance, the half-life of thifluzamide in soil can range from approximately 4.56 to 15.85 days, indicating that microbial communities contribute to its breakdown. researchgate.netnih.gov The degradation rate can be influenced by environmental factors such as rainfall. researchgate.net

Research on the effects of thifluzamide on soil microbial ecology has revealed that its presence can alter the composition and function of fungal communities. nih.gov While this research focuses on the ecotoxicological impact of the parent compound, it underscores the interaction between the fungicide and soil microbes, which is the basis for its biodegradation. nih.gov The metabolism by these microorganisms is a key factor in the environmental dissipation of the compound. nih.govnih.gov

The degradation of thifluzamide in the environment proceeds through various pathways, leading to the formation of several metabolites. While the specific degradation products of this compound are not detailed in the available literature, the pathways for thifluzamide can serve as a model. Thifluzamide is an aromatic amide that is a member of the 1,3-thiazoles. nih.gov Its degradation in soil and water involves the breakdown of the amide bond and modifications to its aromatic rings.

The dissipation kinetics of thifluzamide have been studied in various ecosystems, such as maize and rice fields. researchgate.netnih.govresearchgate.net In a maize field, the half-life of thifluzamide in the plant was short (0.19–0.22 days), while in the soil it was longer (4.56–15.85 days). nih.gov In rice paddy fields, the half-lives of thifluzamide in water, soil, and the rice plant were found to be variable, for instance, 1.8–21 days in soil and 0.30–26 days in water. researchgate.net This variability highlights the complex interplay of environmental conditions and microbial activity in the degradation process.

Table 1: Half-life of Thifluzamide in Different Environmental Compartments

| Environment | Compartment | Half-life (days) | Citation |

|---|---|---|---|

| Maize Field | Plant | 0.19 - 0.22 | nih.gov |

| Maize Field | Soil | 4.56 - 15.85 | researchgate.netnih.gov |

| Rice Paddy | Soil | 1.8 - 21 | researchgate.net |

| Rice Paddy | Water | 0.30 - 26 | researchgate.net |

Role in Ecotoxicological Research (as a metabolite, not a direct subject of toxicity)

While this compound itself is not a primary subject of ecotoxicological studies, its structural relatives, like the fungicide thifluzamide, are. The study of thifluzamide's impact on ecosystems provides a framework for understanding the potential role of its metabolites. Fungicides can have significant effects on non-target organisms and microbial communities. nih.gov For example, thifluzamide has been shown to be toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment. fmc.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thifluzamide |

| 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of N,N-diethyl-2-sulfanylacetamide is not extensively documented in current literature. However, established methods for creating thioamides and mercaptoacetamides provide a strong foundation for developing novel and sustainable synthetic pathways. organic-chemistry.orgorganic-chemistry.org Traditional thionation methods, such as the use of Lawesson's reagent or phosphorus pentasulfide to convert the corresponding amide (N,N-diethyl-2-hydroxyacetamide) to the desired thioamide, offer a starting point. organic-chemistry.org

Future research could focus on greener and more efficient synthetic strategies. organic-chemistry.org This includes the exploration of one-pot reactions, microwave-assisted synthesis, and the use of less hazardous thionating agents. organic-chemistry.org For instance, the direct synthesis from aldehydes, amines, and elemental sulfur, a method demonstrated for other thioamides, could be adapted for this compound. organic-chemistry.org Such approaches would not only improve yield and reduce reaction times but also align with the principles of sustainable chemistry by minimizing waste and energy consumption.

A potential synthetic approach could involve the reaction of 2-chloro-N,N-diethylacetamide with a sulfur source like sodium hydrosulfide (B80085). This nucleophilic substitution reaction would offer a straightforward route to the target compound. Further optimization of reaction conditions, such as solvent and temperature, would be crucial for maximizing efficiency.

Exploration of Undiscovered Molecular Targets

The biological activity of this compound remains to be elucidated. However, the well-documented pharmacological profiles of structurally similar mercaptoacetamides offer compelling avenues for investigation. A significant body of research has highlighted mercaptoacetamides as potent inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer and other diseases. The sulfur atom in these molecules can act as a key zinc-binding group in the active site of these metalloenzymes.

Future studies should, therefore, investigate the potential of this compound as an inhibitor of various enzyme classes. Given the reactivity of the thiol group, it is plausible that this compound could target cysteine proteases, another important class of enzymes involved in numerous physiological and pathological processes. The thioamide moiety itself is a bioisostere of the amide bond and can influence the biological activity and metabolic stability of a molecule. nih.gov The presence of the thioamide could confer unique binding properties and selectivity for specific protein targets. nih.gov

Advanced Computational Modeling for Predictive Science

In the absence of experimental data, advanced computational modeling presents a powerful tool for predicting the physicochemical properties and potential biological activities of this compound. Molecular docking simulations can be employed to virtually screen the compound against a wide range of protein targets, including HDACs, cysteine proteases, and other enzymes with known binding pockets that can accommodate a thiol or thioamide group.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C6H13NOS |

| Molecular Weight | 147.24 g/mol |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

Note: These values are computationally predicted and await experimental verification.

Integration with High-Throughput Screening for Fragment-Based Discovery

This compound, with its low molecular weight, is an ideal candidate for inclusion in fragment-based drug discovery (FBDD) libraries. rsc.org Fragment screening campaigns against specific protein targets can rapidly identify if this core scaffold possesses any binding affinity. High-throughput screening (HTS) techniques, such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, and thermal shift assays, can be utilized to detect weak binding interactions between the fragment and the target protein. nuvisan.com

The identification of this compound as a hit in a fragment screen would provide a critical starting point for the development of more potent and selective lead compounds. The diethylamide and the sulfanylacetamide moieties offer clear vectors for chemical elaboration, allowing for the systematic exploration of the surrounding chemical space to improve binding affinity and pharmacological properties. The reactivity of the thiol group also opens the door for its use in covalent fragment screening, a powerful approach for identifying highly potent and selective inhibitors. nih.gov

Development of this compound as a Core Scaffold for Chemical Libraries